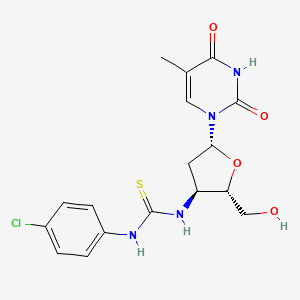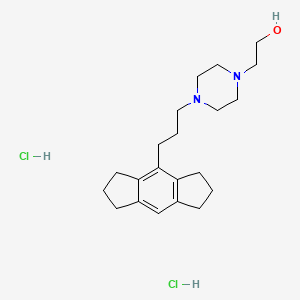
Einecs 286-159-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine involves the reaction of phosphoric acid with diethanolamine, ethanolamine, and triethanolamine under controlled conditions. The reaction typically occurs in an aqueous medium, and the temperature and pH are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different phosphoric acid derivatives, while reduction reactions may produce various amine derivatives .
Aplicaciones Científicas De Investigación
Phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine have numerous scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also participate in phosphorylation reactions, which are crucial in many biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid, reaction products with monoethanolamine: Similar in structure but involves monoethanolamine instead of diethanolamine, ethanolamine, and triethanolamine.
Phosphoric acid, reaction products with triethanolamine: Contains only triethanolamine as the reacting amine.
Phosphoric acid, reaction products with diethanolamine: Involves only diethanolamine in the reaction.
Uniqueness
Phosphoric acid, reaction products with diethanolamine, ethanolamine, and triethanolamine is unique due to its combination of three different amines, which provides it with distinct chemical properties and a broader range of applications compared to similar compounds .
Propiedades
Número CAS |
85187-72-0 |
|---|---|
Fórmula molecular |
C40H63KN13NaO16S2 |
Peso molecular |
1108.2 g/mol |
Nombre IUPAC |
potassium;sodium;3,3-bis[[4,6-bis[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-6-[(E)-2-(2-sulfonatophenyl)ethenyl]cyclohexa-1,5-diene-1-sulfonate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C36H54N12O14S2.C4H11NO2.K.Na/c49-17-9-45(10-18-50)32-37-30(38-33(41-32)46(11-19-51)12-20-52)43-36(44-31-39-34(47(13-21-53)14-22-54)42-35(40-31)48(15-23-55)16-24-56)8-7-27(29(25-36)64(60,61)62)6-5-26-3-1-2-4-28(26)63(57,58)59;6-3-1-5-2-4-7;;/h1-7,25,49-56H,8-24H2,(H,57,58,59)(H,60,61,62)(H,37,38,41,43)(H,39,40,42,44);5-7H,1-4H2;;/q;;2*+1/p-2/b6-5+;;; |
Clave InChI |
XPTUPMHEPQOLPW-FWMLTEASSA-L |
SMILES isomérico |
C1C=C(C(=CC1(NC2=NC(=NC(=N2)N(CCO)CCO)N(CCO)CCO)NC3=NC(=NC(=N3)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C4=CC=CC=C4S(=O)(=O)[O-].C(CO)NCCO.[Na+].[K+] |
SMILES canónico |
C1C=C(C(=CC1(NC2=NC(=NC(=N2)N(CCO)CCO)N(CCO)CCO)NC3=NC(=NC(=N3)N(CCO)CCO)N(CCO)CCO)S(=O)(=O)[O-])C=CC4=CC=CC=C4S(=O)(=O)[O-].C(CO)NCCO.[Na+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















